molecular formula C6H7ClN2O B3032408 (3-Amino-5-chloropyridin-2-yl)methanol CAS No. 1638767-59-5

(3-Amino-5-chloropyridin-2-yl)methanol

Cat. No.: B3032408
CAS No.: 1638767-59-5
M. Wt: 158.58
InChI Key: XTCCQZCCCJDJLV-UHFFFAOYSA-N
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Description

(3-Amino-5-chloropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-5-chloropyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCCQZCCCJDJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293934
Record name 3-Amino-5-chloro-2-pyridinemethanol
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Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-59-5
Record name 3-Amino-5-chloro-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-chloro-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-5-chloropyridin-2-yl)methanol (CAS 1638767-59-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-chloropyridin-2-yl)methanol is a substituted pyridinylmethanol derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a primary alcohol on a pyridine scaffold, offers multiple points for chemical modification. This guide provides a comprehensive overview of its properties, a proposed synthetic route, predicted spectroscopic characteristics, and a discussion of its potential reactivity and applications in drug discovery. As a Senior Application Scientist, this document aims to synthesize available data with field-proven insights to empower researchers in their endeavors with this compound.

Physicochemical Properties

The publicly available data on the specific physicochemical properties of this compound is limited. However, based on supplier information and the analysis of its chemical structure, the following properties can be summarized. It is important to note that properties such as melting point, boiling point, and solubility are not yet widely reported in the literature and would require experimental determination for precise values.

PropertyValueSource
CAS Number 1638767-59-5[1][2]
Molecular Formula C₆H₇ClN₂O[1][2]
Molecular Weight 158.59 g/mol [1]
Physical Form Solid[2]
Purity Typically ≥97%[1][2]
Storage Temperature 2-8°C or controlled room temperature[1][2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Mechanism

The proposed synthesis involves the reduction of the carboxylic acid functionality using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The mechanism proceeds via the formation of a lithium carboxylate salt, which is then reduced to the corresponding primary alcohol.

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol: Reduction of 3-Amino-5-chloropyridine-2-carboxylic acid

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety precautions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 3-amino-5-chloropyridine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up and Isolation: Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Analysis (Predicted)

As experimental spectroscopic data is not widely published, the following are predicted characteristic signals based on the structure of this compound and data from analogous compounds.

Caption: Structure of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d1HH-6
~7.3d1HH-4
~5.5s (broad)2H-NH₂
~5.0t1H-OH
~4.5d2H-CH₂OH
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would exhibit six distinct signals corresponding to the six carbon atoms in the molecule:

Chemical Shift (δ, ppm)Assignment
~155C-2
~145C-6
~140C-3
~125C-5
~120C-4
~60-CH₂OH
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the primary amine, primary alcohol, and the aromatic ring:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3500-3200O-H stretchAlcohol (-OH)
~3050C-H stretchAromatic C-H
~2900C-H stretchAliphatic C-H (-CH₂-)
1620-1580C=C stretchAromatic Ring
1300-1200C-N stretchAryl Amine
1200-1000C-O stretchPrimary Alcohol
850-750C-Cl stretchAryl Chloride
Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope in an approximate 3:1 ratio. Key fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, and potentially the chlorine atom.

  • M⁺ peak: m/z 158

  • M+2 peak: m/z 160

  • Key Fragments: Loss of H₂O (m/z 140), loss of CH₂OH (m/z 127), and other fragments resulting from the cleavage of the pyridine ring.

Reactivity Profile and Potential Applications

The trifunctional nature of this compound makes it a highly versatile building block for the synthesis of more complex molecules.

  • Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization. It can also serve as a directing group in electrophilic aromatic substitution reactions.

  • Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly with strong nucleophiles, allowing for the introduction of a wide range of substituents. It can also participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for subsequent nucleophilic substitution reactions. It can also be used in esterification and etherification reactions.

Given the prevalence of substituted aminopyridine scaffolds in pharmaceuticals, this compound is a promising starting material for the development of novel therapeutic agents. The aminopyridine moiety is found in drugs with a wide range of biological activities, including kinase inhibitors, central nervous system agents, and anti-infectives. The ability to functionalize this molecule at three different positions allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety Information

Based on available supplier safety data sheets, this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Conclusion

This compound is a chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. While detailed experimental data on its properties are still emerging, its structural features suggest a rich and versatile reactivity profile. The proposed synthetic route via the reduction of its carboxylic acid precursor offers a practical approach for its preparation. The predicted spectroscopic data provides a valuable reference for its characterization. As the demand for novel and diverse chemical scaffolds in drug discovery continues to grow, compounds like this compound are poised to play an important role in the development of next-generation therapeutics.

References

Sources

3-Amino-5-chloro-2-hydroxymethylpyridine structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary & Chemical Identity[1]

3-Amino-5-chloro-2-hydroxymethylpyridine (CAS 1638767-59-5) represents a high-value "privileged structure" in modern drug discovery. Structurally, it combines a pyridine core with three distinct functional handles: a primary amine (C3), a chlorine atom (C5), and a hydroxymethyl group (C2).

This specific substitution pattern offers a unique balance of electronic properties and steric constraints, making it an ideal building block for kinase inhibitors (e.g., SHP2), GPCR ligands (e.g., TRPV3 antagonists), and fragment-based drug discovery (FBDD) campaigns.

Physicochemical Profile[2][3][4]
PropertyValue / Description
CAS Number 1638767-59-5
IUPAC Name (3-amino-5-chloropyridin-2-yl)methanol
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Exact Mass 158.0247
SMILES NC1=C(CO)N=CC(Cl)=C1
InChI Key XTCCQZCCCJDJLV-UHFFFAOYSA-N
Predicted pKa ~3.5 (Pyridine N), ~13 (OH)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors

Structural Logic & Pharmacophore Analysis

To understand the utility of this compound, one must analyze the "causality" of its functional groups. It is not merely a pyridine; it is a pre-organized scaffold designed for specific interactions.

The "Ortho-Effect" & Intramolecular Bonding

The proximity of the C3-amino group and the C2-hydroxymethyl group facilitates a weak intramolecular hydrogen bond. In a biological context, this pre-organization reduces the entropic penalty when the molecule binds to a protein target.

  • C2-Hydroxymethyl: Acts as a "polar handle" or a precursor for cyclization (e.g., forming bicyclic systems like pyrido[2,3-d]pyrimidines).

  • C3-Amino: A critical hydrogen bond donor, often engaging hinge regions in kinase ATP-binding pockets.

  • C5-Chloro: A metabolic blocker. The C5 position in pyridines is electron-rich and prone to oxidation by CYP450 enzymes. Chlorination here sterically and electronically deactivates this position, significantly extending the half-life (

    
    ) of the final drug candidate.
    
Visualization: Functional Architecture

G cluster_0 Pharmacophore Logic Core 3-Amino-5-chloro- 2-hydroxymethylpyridine C3_Amino C3-Amino Group (H-Bond Donor) Core->C3_Amino Position 3 C2_Hydroxyl C2-Hydroxymethyl (Cyclization Precursor) Core->C2_Hydroxyl Position 2 C5_Chloro C5-Chloro (Metabolic Block) Core->C5_Chloro Position 5 Target Target Binding (Kinase Hinge / GPCR) C3_Amino->Target Key Interaction C5_Chloro->Target Lipophilic Contact

Figure 1: Pharmacophore mapping of the scaffold, highlighting the specific role of each substituent in drug design.

Synthetic Methodology

Expert Note: While various routes exist, the most robust method for generating the 2-hydroxymethyl functionality in the presence of a free amine is the selective reduction of the corresponding methyl ester. Direct chlorination of the alcohol is risky due to potential oxidation or over-chlorination.

Recommended Protocol: Reduction of Methyl 3-amino-5-chloropicolinate

This protocol minimizes side reactions and preserves the aromatic chlorine.

Reagents:

  • Starting Material: Methyl 3-amino-5-chloropicolinate (CAS 1166820-95-6)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/CaCl₂ (milder)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Solvation: Dissolve Methyl 3-amino-5-chloropicolinate (1.0 eq) in anhydrous THF at 0°C.

  • Reduction:

    • Option A (LiAlH₄): Add LiAlH₄ (1.5 eq) portion-wise over 30 minutes. Maintain temperature <5°C to prevent defluorination or dechlorination (though Cl is relatively stable, temp control is critical).

    • Option B (NaBH₄): If LiAlH₄ is too aggressive, use NaBH₄ (3.0 eq) with CaCl₂ (1.5 eq) in EtOH/THF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL).
  • Purification: Filter the aluminum salts through Celite. Concentrate the filtrate.

  • Crystallization: Recrystallize from EtOAc/Heptane or purify via Flash Chromatography (DCM:MeOH 95:5).

Synthetic Pathway Diagram

Synthesis Start Methyl 3-amino-5-chloropicolinate (Ester Precursor) Reagent LiAlH4 (1.5 eq) / THF 0°C -> RT, 4h Start->Reagent Intermediate Tetrahedral Aluminate Intermediate Reagent->Intermediate Reduction Quench Fieser Quench (H2O / NaOH) Intermediate->Quench Product 3-Amino-5-chloro-2-hydroxymethylpyridine (CAS 1638767-59-5) Quench->Product Isolation

Figure 2: Synthetic workflow for the selective reduction of the picolinate ester to the target alcohol.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical methods.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers the basic amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Expected Retention: Early eluter due to the polar -CH₂OH and -NH₂ groups (approx 2.0 - 3.5 min depending on flow rate).

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (M+H)⁺.

  • Expected Mass:

    • Monoisotopic Mass: 158.02 Da.

    • Observed [M+H]⁺: 159.03 m/z .

    • Isotope Pattern: Look for the characteristic Chlorine split (3:1 ratio of ³⁵Cl to ³⁷Cl) at m/z 159 and 161. This is the definitive identity check.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" (


). It has high ligand efficiency (LE).
  • Strategy: Screen the fragment against targets like SHP2 or TRPV3 .

  • Expansion: Once bound, the hydroxymethyl group can be oxidized to an aldehyde and coupled via reductive amination to explore adjacent pockets in the protein.

Bioisosterism

The 3-amino-2-hydroxymethylpyridine motif is often used as a bioisostere for:

  • Anthranilic acid derivatives.

  • Indole scaffolds (mimicking the H-bond donor/acceptor pattern but with higher solubility).

References

  • PubChem. (2023). Compound Summary: this compound (CAS 1638767-59-5).[1] National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[2] PubMed. [Link]

Sources

Heterocyclic building blocks containing amino and chloro groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Heterocyclic Building Blocks Containing Amino and Chloro Groups

Authored by: A Senior Application Scientist

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of all biologically active molecules containing at least one heterocyclic ring.[1] Among the vast array of available scaffolds, those featuring both amino and chloro functionalities represent a particularly powerful and versatile class of building blocks. The chloro group serves as a robust and adaptable handle for a multitude of cross-coupling and substitution reactions, while the amino group provides a key hydrogen bonding motif and a vector for further derivatization. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical scaffolds, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Importance in Drug Discovery

The prevalence of nitrogen-containing heterocycles in pharmaceuticals is a direct consequence of their ability to engage in specific, high-affinity interactions with biological targets like proteins and enzymes.[2][3] The introduction of amino and chloro groups onto these rings unlocks vast chemical space for lead optimization and the development of novel therapeutic agents.[1][4]

  • The Chloro Group as a Synthetic Linchpin: The chlorine atom, particularly on an electron-deficient heterocyclic ring, is an exceptionally versatile leaving group. It is reactive enough to participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) yet stable enough to be carried through multiple synthetic steps. This allows for the late-stage functionalization of complex molecules, a critical strategy in modern drug discovery.[5]

  • The Amino Group as a Pharmacophoric Anchor: The amino group is a key pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor. Its basicity can be modulated by the electronic nature of the heterocyclic core, influencing properties like solubility and target binding affinity.[3] Furthermore, the amino group itself can be readily acylated, alkylated, or used in further coupling reactions to build molecular complexity.

This dual functionality creates a self-validating system for synthesis: the chloro group enables core scaffold construction, while the amino group fine-tunes the molecule's pharmacological profile.

Synthesis of Key Amino-Chloro Heterocyclic Scaffolds

The efficient synthesis of these building blocks is paramount. Methodologies range from classical multi-step sequences to modern, direct functionalization techniques.

Introduction of the Chloro Group

The method of chlorination depends heavily on the nature of the heterocyclic ring and the desired regiochemistry.

  • From Amino Precursors (Deaminative Chlorination): For many heterocycles, the amino group is a more readily available substituent than a halogen. The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a classic method, though it often requires harsh conditions and can generate unsafe intermediates.[6] A more modern and safer alternative involves the use of pyrylium reagents, which facilitate the conversion of amino groups to chlorides under milder conditions, avoiding the need for diazonium salts or strong oxidants.[7] This approach is highly chemoselective and applicable to a wide range of N, O, and S-containing heterocycles.[7]

  • From Hydroxy/Oxo Precursors: Heterocycles bearing hydroxyl groups (or their keto tautomers, e.g., pyridones, pyrimidinones) can be converted to their chloro-analogs using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a foundational method for producing scaffolds like 2-chloropyridines and 2,4-dichloropyrimidines.

Introduction of the Amino Group
  • Nucleophilic Aromatic Substitution (SNAr): On sufficiently electron-deficient chloro-heterocycles, the chloro group can be directly displaced by ammonia or an amine nucleophile. This reaction is particularly efficient when the chloro group is positioned ortho or para to a ring nitrogen or another electron-withdrawing group, which stabilizes the negatively charged Meisenheimer intermediate.[8][9]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): For less activated chloro-heterocycles, the Buchwald-Hartwig amination is the method of choice.[10] This powerful reaction uses a palladium catalyst with specialized phosphine ligands to couple a wide variety of amines with aryl or heteroaryl chlorides.[11][12] The choice of ligand is critical for achieving high yields, especially with less reactive chloro-substrates.[13]

G

Reactivity and Key Transformations: The Power of Orthogonality

The true synthetic utility of amino-chloro heterocycles lies in the differential reactivity of the two functional groups, which enables selective and sequential modification. Generally, the chloro group is manipulated via transition-metal catalysis, while the amino group undergoes classical nucleophilic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern medicinal chemistry, allowing for the precise formation of C-C, C-N, and C-O bonds. The chloro-substituent on the heterocycle is the reactive handle for these transformations.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the chloro-heterocycle with a boronic acid or ester.[14] It is exceptionally tolerant of various functional groups and is widely used to install aryl or heteroaryl substituents. The choice of palladium precatalyst, ligand (e.g., SPhos, XPhos), and base is critical for success, particularly with electron-rich or sterically hindered substrates.[15][16]

  • Buchwald-Hartwig Amination (C-N Bond Formation): As mentioned for synthesis, this reaction can also be used for diversification, coupling the chloro-heterocycle with a different amine to create more complex diamino structures.[10][17]

  • Sonogashira Coupling (C-C Bond Formation): This reaction forms a C-C bond between the chloro-heterocycle and a terminal alkyne, providing access to alkynyl-substituted heterocycles.[18] These products are valuable intermediates for further transformations or as final targets. Copper(I) is often used as a co-catalyst, although copper-free protocols have been developed to improve sustainability.[19][20]

G Pd0 Pd(0)L₂ HetCl Amino-Het-Cl OA OA RBOH R-B(OH)₂ Base Base (e.g., K₂CO₃) Product Amino-Het-R RE RE

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for functionalizing chloro-heterocycles. The reaction's feasibility is dictated by the electronic properties of the ring.

  • Reactivity Principles: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[21][22] The rate is dramatically accelerated by the presence of electron-withdrawing groups (including the ring nitrogen itself) at positions ortho or para to the chloro leaving group.[9][23] For example, the chlorine at the 6-position in 6-chloropyridin-3-amine is significantly more reactive towards SNAr than the chlorine at the 5-position in 2-amino-5-chloropyridine because the 6-position is ortho to the ring nitrogen.[23]

  • Scope of Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines, making it a highly versatile method for introducing heteroatom-based functional groups.

Applications in Drug Discovery: Case Studies

The strategic use of amino-chloro heterocyclic building blocks is evident in numerous FDA-approved drugs and clinical candidates, particularly in the area of kinase inhibitors.

  • Aminopyrimidines in Oncology: The 2,4-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design. For instance, the synthesis of Pazopanib , a tyrosine kinase inhibitor, involves the sequential SNAr reactions on 2,4-dichloropyrimidine.[24] Similarly, Ceritinib , an ALK inhibitor, features a chloro-diaminopyrimidine core.[24] The amino groups provide crucial hydrogen bonding interactions within the kinase hinge region, while the chloro-substituent serves as a key attachment point for other parts of the molecule during synthesis.

  • Aminoquinolines in Infectious Disease: The 4-amino-7-chloroquinoline scaffold is the foundation of the famous antimalarial drug Chloroquine .[25][26] The chlorine atom at the 7-position is essential for its activity, influencing the basicity and accumulation of the drug in the parasite's food vacuole.[27]

Drug (Class)Core HeterocycleRole of Amino/Chloro Groups
Pazopanib (Kinase Inhibitor)PyrimidineChloro groups enable sequential SNAr; amino groups for target binding.[24]
Ceritinib (Kinase Inhibitor)PyrimidineChloro-diaminopyrimidine core is key for ALK inhibition.[24]
Chloroquine (Antimalarial)Quinoline7-chloro group is critical for activity; 4-amino for side chain attachment.[27]
Imatinib (Kinase Inhibitor)Pyridine/PyrimidineContains an aminopyrimidine motif for target engagement.[4]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures and serve as a starting point for optimization. Researchers must conduct their own risk assessments before proceeding.

Protocol 1: Suzuki-Miyaura Coupling of a Chloro-Amino-Pyridine

This protocol is adapted from standard procedures for coupling challenging heteroaryl chlorides.[14][15][28]

  • Reagent Setup: To an oven-dried Schlenk flask, add 6-chloropyridin-3-amine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst/Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Deaminative Chlorination using a Pyrylium Reagent

This protocol is based on the method developed by Cornella and coworkers.[7]

  • Reagent Setup: In a screw-capped tube, combine 2,4,6-triphenylpyrylium tetrafluoroborate (1.5 eq) and magnesium chloride (2.0 eq).

  • Substrate Addition: Add the amino-heterocycle (1.0 eq) followed by acetonitrile (to a concentration of 0.1 M).

  • Reaction Execution: Stir the mixture at room temperature for 5 minutes, then seal the tube and heat to 120 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Partition the mixture between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Conclusion

Heterocyclic building blocks containing both amino and chloro groups are indispensable tools in the arsenal of the modern medicinal chemist. Their unique combination of a versatile synthetic handle (the chloro group) and a potent pharmacophoric element (the amino group) provides a robust platform for the efficient discovery and optimization of novel therapeutics. A deep understanding of their synthesis and differential reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, is essential for leveraging their full potential in the development of next-generation medicines.

References

  • Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.
  • ijprajournal. (2024, July 20). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design.
  • Vici. Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics.
  • National Institutes of Health (NIH). Heterocycles in Medicinal Chemistry.
  • Reachem. (2024, September 23). Applications of Heterocyclic Compounds in Pharmaceuticals.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone.
  • BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • Google Patents. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
  • Pang, Y., Moser, D., & Cornella, J. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry.
  • RSC Publishing. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid.
  • Alacid, E., & Nájera, C. Buchwald–Hartwig Amination of b-Chloroacroleins by Lactams and Heteroarylamines. Synlett.
  • Wikipedia. Buchwald–Hartwig amination.
  • Nawaz, M. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry.
  • PubMed. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • BenchChem. A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
  • PharmaBlock. Pyrimidines in Drug Discovery.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • ResearchGate. Synthesis of different heterocyclic compounds derived from some amino acids.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Wikipedia. Sonogashira coupling.
  • BenchChem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • ResearchGate. (2022, October 10). Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19.
  • RSC Publishing. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Semantic Scholar. Consecutive multi-component syntheses of heterocycles via palladium-copper catalyzed generation of alkynones.
  • YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
  • The Bergmen Group, University of California, Berkeley. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • National Institutes of Health (NIH). Aminoacids in the Synthesis of Heterocyclic Systems.
  • Journal of Pharmaceutical Negative Results. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry.
  • Lumen Learning. Nucleophilic aromatic substitution. Organic Chemistry II.
  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Journal of Pharmaceutical and Medical Sciences. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • RSC Advances. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • YouTube. (2022, August 13). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy.

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Halogenated Aminopyridine Scaffolds for Drug Discovery

[1]

Executive Summary

The aminopyridine scaffold, particularly its halogenated derivatives, represents a cornerstone in modern medicinal chemistry.[1] Serving as a privileged structure, it offers a unique balance of electronic tunability, hydrogen bond donor/acceptor capability, and metabolic stability.[1] This guide provides a technical deep-dive into the synthesis, functionalization, and application of halogenated aminopyridines. It focuses on overcoming regioselectivity challenges during halogenation, exploiting the "sigma-hole" for halogen bonding in protein-ligand interactions, and deploying these scaffolds in the synthesis of FDA-approved therapeutics like Zopiclone and Crizotinib.[1]

Structural & Electronic Significance[1]

The Aminopyridine Pharmacophore

The 2-aminopyridine and 3-aminopyridine cores mimic the adenosine ring of ATP, making them ubiquitous in kinase inhibitor design. The exocyclic amine functions as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, often engaging the "hinge region" of kinase domains.

The Role of Halogenation

Introducing a halogen (F, Cl, Br, I) onto the aminopyridine ring serves three distinct medicinal purposes:

  • Metabolic Blocking: Halogens at the C5 position of 2-aminopyridines block the primary site of oxidative metabolism (CYP450-mediated oxidation), significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The electronegativity of halogens reduces the

    
     of the pyridine nitrogen, altering solubility and membrane permeability.
    
  • Halogen Bonding (XB): Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the

    
    -hole . This allows for directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in the binding pocket.
    

HalogenBondingcluster_0Halogen Bond MechanismLigandAminopyridineScaffoldHalogenX (Cl, Br, I)Ligand->HalogenSigmaHoleσ-hole (+)TargetProtein Target(C=O Backbone)SigmaHole->Target180° Directional Interaction

Figure 1: Schematic of the directional halogen bond interaction mediated by the sigma-hole.[2]

Synthetic Architectures and Regioselectivity

Synthesizing halogenated aminopyridines with high regiocontrol is non-trivial due to the directing effects of the amino group and the ring nitrogen.

Direct Halogenation Strategies

Direct electrophilic aromatic substitution (EAS) of 2-aminopyridine typically favors the C5 position due to the para-directing effect of the amino group.

  • Reagents: N-Bromosuccinimide (NBS) or

    
     in acetic acid.
    
  • Outcome: High selectivity for 2-amino-5-bromopyridine.[1]

  • Challenge: Accessing the C3 position requires blocking C5 or using alternative strategies like lithiation-halogenation.

The Zincke Imine Methodology

For orthogonally substituted pyridines, the Zincke reaction provides a ring-opening/ring-closing sequence that allows for programmable regioselectivity (C3 vs C5).

  • Mechanism: Pyridine is activated to a Zincke salt, ring-opened to a glutaconaldehyde derivative, halogenated, and then re-cyclized.[1]

  • Advantage: Enables access to 3-halo-pyridines that are difficult to synthesize via direct EAS.[1]

SynthesisPathwayscluster_directDirect Electrophilic Substitutioncluster_zinckeZincke Imine StrategyStart2-AminopyridineStep1NBS / HOAc(0-5°C)Start->Step1ZinckeSaltZincke SaltFormationStart->ZinckeSaltAlternative RouteProduct12-Amino-5-bromopyridine(Major Isomer)Step1->Product1Para-directingRingOpenRing Opening &HalogenationZinckeSalt->RingOpenRecyclizationRing Closing(NH4OAc)RingOpen->RecyclizationProduct23-Halo-pyridines(Programmable)Recyclization->Product2

Figure 2: Divergent synthetic pathways for accessing C5- and C3-halogenated aminopyridines.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-5-Bromopyridine

Reference: Adapted from Organic Syntheses [1].

Rationale: This protocol uses acetic acid to moderate the reactivity of bromine, preventing over-bromination to the 3,5-dibromo species.[1]

Reagents:

  • 2-Aminopyridine (282 g, 3.0 mol)

  • Glacial Acetic Acid (500 mL)

  • Bromine (480 g, 3.0 mol)

Step-by-Step Workflow:

  • Setup: Equip a 2-L three-necked flask with a mechanical stirrer, dropping funnel, and internal thermometer.

  • Dissolution: Dissolve 2-aminopyridine in acetic acid. Cool the solution to < 20°C using an ice bath.

  • Addition: Add the bromine solution (dissolved in 300 mL acetic acid) dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature below 20°C to minimize di-bromination.[1]

  • Reaction: Stir vigorously for an additional 60 minutes. The mixture will thicken as the hydrobromide salt precipitates.

  • Workup: Pour the reaction mixture into 5 L of ice water. Neutralize with 40% NaOH solution until pH ~8.

  • Purification: Filter the precipitate. Wash with water.[3] To remove trace 3,5-dibromo byproduct, wash the solid with hot petroleum ether (60–80°C).[1]

  • Yield: Expect 320–347 g (61–66%) of white/off-white solid (mp 132–135°C).

Protocol B: Buchwald-Hartwig Amination of Halopyridines

Reference: General procedure for functionalizing chloropyridines [2].

Rationale: Chloropyridines are less reactive than bromopyridines. Specialized phosphine ligands (e.g., Xantphos, BINAP) and Pd precursors are required.[1]

Standard Conditions:

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    .
  • Ligand: Xantphos or BINAP (2-4 mol%).

  • Base:

    
     or 
    
    
    (1.5 equiv).
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 80–100°C under inert atmosphere (

    
    /Ar).
    

Medicinal Chemistry Case Studies

Zopiclone (Hypnotic Agent)

Core Scaffold: 2-Amino-5-chloropyridine.[3][4]

  • Role: The 5-chloro-2-aminopyridine moiety is a direct precursor.[1] It is converted to an isocyanate or carbamate derivative to link with the piperazine ring.

  • Significance: The chlorine atom at C5 prevents rapid metabolic degradation of the pyridine ring and modulates the lipophilicity (

    
    ) to ensure blood-brain barrier (BBB) penetration.
    
Crizotinib (ALK/ROS1 Inhibitor)

Core Scaffold: 2-Aminopyridine (Hinge Binder).

  • Synthetic Route: The synthesis involves a halogenated intermediate, often a 3-bromo- or 5-bromo- pyridine derivative, which undergoes cross-coupling (Suzuki or Negishi) to install the complex 3-alkoxy and 5-pyrazole substituents.[1]

  • Interaction: The 2-amino group forms a critical H-bond with the kinase hinge region (Glu1197/Met1199 in ALK).

Table 1: Comparative Properties of Halogenated Aminopyridines

Substituent (C5)Van der Waals Radius (Å)

-Hole Strength
Metabolic StabilityPrimary Application
Fluorine (-F) 1.47NegligibleHighMetabolic blocking, pKa modulation
Chlorine (-Cl) 1.75ModerateModerateLigand efficiency, Zopiclone precursor
Bromine (-Br) 1.85StrongLow (Reactive)Synthetic intermediate (Coupling)
Iodine (-I) 1.98Very StrongLowHalogen bonding probes, Crystallography

References

  • Synthesis of 2-Amino-5-bromopyridine . Organic Syntheses, Coll.[1] Vol. 3, p. 185 (1955); Vol. 26, p. 16 (1946).

  • A Mild, Catalyst-Free Synthesis of 2-Aminopyridines . National Institutes of Health (NIH) / PMC, 2011.

  • Halogen Bonding in Medicinal Chemistry: From Observation to Design . Journal of Medicinal Chemistry, 2013.[1]

  • Structure Based Drug Design of Crizotinib (PF-02341066) . Journal of Medicinal Chemistry, 2011.[1][5]

  • New Halogen-Containing Drugs Approved by FDA in 2021 . Molecules, 2022.[1][6][7][8][9]

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 3-amino-5-chloropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules vital to the pharmaceutical and agrochemical industries.[1] This guide provides a detailed technical overview and actionable protocols for the reductive amination of 3-amino-5-chloropyridine-2-carbaldehyde, a versatile heterocyclic building block. The unique electronic nature of this substrate, featuring both an electron-donating amino group and electron-withdrawing chloro and pyridine moieties, presents specific opportunities and challenges.[2] We will explore the underlying chemical principles, compare the utility of premier reducing agents, and provide robust, step-by-step protocols tailored for researchers, scientists, and drug development professionals.

The Scientific Basis: Mechanism and Reagent Selection

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically proceeding in a one-pot fashion.[3][4] The reaction involves two key sequential steps: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[5][6]

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. Following dehydration, an imine (from a primary amine) or an iminium ion (from a secondary amine under acidic conditions) is formed.[7] A carefully chosen reducing agent, present in the reaction mixture, then selectively reduces this C=N double bond without significantly reducing the starting aldehyde.[8][9]

Reductive_Amination_Mechanism Aldehyde R¹(C=O)R² (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R³R⁴NH (Amine) Amine->Hemiaminal Iminium Iminium Ion [R¹R²C=NR³R⁴]⁺ Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product R¹R²CH-NR³R⁴ (Final Amine) Iminium->Product Hydride [H⁻] (Reducing Agent) Hydride->Product Reduction Experimental_Workflow Start Start: Assemble Glassware under Inert Atmosphere (N₂) Reagents Dissolve Aldehyde and Amine in Anhydrous Solvent Start->Reagents Stir Stir at Room Temperature (Imine Formation) Reagents->Stir Add_Reductant Add Reducing Agent (e.g., STAB) Portion-wise Stir->Add_Reductant React Monitor Reaction by TLC/LC-MS (2-24 hours) Add_Reductant->React Quench Quench Reaction (e.g., sat. NaHCO₃) React->Quench Extract Aqueous Work-up & Organic Extraction Quench->Extract Purify Dry, Concentrate, & Purify (Chromatography) Extract->Purify End End: Characterize Product Purify->End

Caption: General experimental workflow for one-pot reductive amination.

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the preferred method due to its safety and efficiency. [10][11] Materials:

  • 3-amino-5-chloropyridine-2-carbaldehyde (1.0 equiv)

  • Amine (primary or secondary, 1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) [11]* Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, for weakly basic amines or ketones, 1.0-2.0 equiv) [11]* Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-5-chloropyridine-2-carbaldehyde (1.0 equiv) and the chosen amine (1.1 equiv).

  • Add anhydrous DCE to create a solution with a concentration of approximately 0.1-0.2 M.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and imine intermediates. For less reactive or weakly basic amines, the addition of acetic acid (1.0 equiv) at this stage can be beneficial. [11]4. Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted amine.

Protocol B: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is highly effective but requires stringent safety measures due to the high toxicity of the reagent. [12][13] Materials:

  • 3-amino-5-chloropyridine-2-carbaldehyde (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 equiv)

  • Anhydrous methanol (MeOH)

  • Acetic acid (to adjust pH)

  • Aqueous sodium hydroxide (NaOH, 1M)

  • Brine and anhydrous drying agent as in Protocol A

Procedure:

  • WORK IN A CERTIFIED FUME HOOD. Handle sodium cyanoborohydride with extreme care, avoiding inhalation of dust or contact with skin. [13][14][15]2. In a round-bottom flask, dissolve 3-amino-5-chloropyridine-2-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous methanol.

  • Stir the solution at room temperature. Carefully adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid. This pH range is critical for selective iminium ion reduction. [9][12]4. In a separate vial, dissolve sodium cyanoborohydride (1.2 equiv) in a small amount of methanol. Add this solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully adjust the pH to >8 with 1M NaOH to decompose any remaining NaBH₃CN.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Waste Disposal: All waste containing cyanide must be treated with bleach (sodium hypochlorite) before disposal according to institutional safety guidelines.

Data Summary and Troubleshooting

The choice of reaction conditions can be tailored based on the nucleophilicity of the amine partner. The following table provides general guidelines.

Amine TypeRecommended Equiv. of AmineReducing AgentSolventAdditiveTypical Reaction Time
Primary Aliphatic 1.1STABDCE / THFNone2 - 6 hours
Secondary Aliphatic 1.1STABDCE / THFNone4 - 12 hours
Aromatic (Anilines) 1.2STABDCEAcetic Acid (1-2 equiv)12 - 24 hours
General Purpose 1.1NaBH₃CNMeOHpH adjustment to 6-72 - 12 hours

Troubleshooting Guide:

  • Low Conversion/Stalled Reaction:

    • The amine may be weakly nucleophilic (e.g., anilines with electron-withdrawing groups). Add 1-2 equivalents of acetic acid to catalyze imine formation when using STAB. [11] * Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.

  • Formation of Alcohol Side-Product:

    • This indicates that the reduction of the aldehyde is competing with the reduction of the imine. This can happen if the imine formation is slow. Consider adding the reducing agent after allowing the aldehyde and amine to stir together for a longer period (e.g., 1-2 hours).

    • STAB is generally superior to other borohydrides in minimizing this side reaction. [12][11]* Overalkylation (with primary amines):

    • The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. To minimize this, use a slight excess of the primary amine or ensure the reaction does not run for an unnecessarily long time after the starting material is consumed.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ChemicalBook. (2024).
  • Wikipedia. (2024).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism.
  • Myers, J. W. (n.d.).
  • Master Organic Chemistry. (2017).
  • G-Biosciences. (2017).
  • University of California. (n.d.). Sodium Cyanoborohydride SOP.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Sodium cyanoborohydride solution.
  • Chemistry Steps. (2024).
  • Organic Chemistry Tutor. (n.d.).
  • University of Georgia. (n.d.). SodiumCyanoborohydride-25895-60-7.docx.
  • Carl Roth. (2024).
  • G-Biosciences. (n.d.). Sodium Cyanoborohydride.
  • Borch, R. F. (1972). Reductive amination with sodium cyanoborohydride: N,N-dimethylcyclohexylamine. Organic Syntheses, 52, 124.
  • Biotage. (n.d.). MP-Cyanoborohydride.
  • Chempanda. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.). 3-Amino-5-chloropyridine.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • Organic Chemistry Portal. (n.d.).
  • De Gruyter. (2025). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
  • PubMed. (1985). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
  • AIR Unimi. (n.d.).
  • ChemicalBook. (2024).

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Application Notes and Protocols: (3-Amino-5-chloropyridin-2-yl)methanol as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aminopyridine Scaffold

The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and target-rich family of enzymes. A recurring and highly successful structural motif in the design of potent and selective kinase inhibitors is the 2-aminopyridine core. This scaffold is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for anchoring the inhibitor. The strategic placement of substituents on this privileged core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

(3-Amino-5-chloropyridin-2-yl)methanol emerges as a particularly valuable building block in this context. It presents a trifecta of strategically positioned functional groups:

  • The 3-Amino Group: While not directly engaging the hinge like a 2-amino group, its position influences the electronic properties of the ring and serves as a crucial vector for building out the inhibitor structure towards other regions of the ATP pocket or the solvent-exposed surface.

  • The 5-Chloro Group: This electron-withdrawing group modulates the pKa of the pyridine nitrogen and the amino group, influencing binding affinity. It also provides a potential site for further functionalization via cross-coupling reactions, although it is often retained in the final structure to occupy hydrophobic pockets.

  • The 2-Hydroxymethyl Group: This is a key handle for synthetic elaboration. It can be readily transformed into an ether, ester, or other functional groups, allowing for the introduction of side chains that can target specific sub-pockets within the kinase domain, thereby enhancing selectivity and potency.

This document provides a comprehensive guide to the synthesis and application of this compound as a key intermediate, offering detailed protocols for its preparation and subsequent elaboration into kinase inhibitor scaffolds.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 1638767-59-5
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance Off-white to light yellow solid
Purity ≥97%
Storage Store at 2-8°C, protected from light and moisture.

Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Intermediate: this compound

The synthesis of this compound can be achieved via the reduction of the corresponding nitrile, 3-amino-5-chloropicolinonitrile. This method provides a direct and efficient route to the desired alcohol.

Synthesis of this compound start 3-Amino-5-chloropicolinonitrile reagents 1. DIBAL-H, Toluene 2. Methanol (quench) 3. Rochelle's Salt (workup) product This compound reagents->product

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent WO 2015/056192 A1.

Materials:

  • 3-Amino-5-chloropicolinonitrile

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene)

  • Toluene, anhydrous

  • Methanol

  • Potassium sodium tartrate tetrahydrate (Rochelle's salt)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup.

Procedure:

  • To a stirred solution of 3-amino-5-chloropicolinonitrile (1.0 eq) in anhydrous toluene (approx. 0.2 M) under a nitrogen atmosphere at 0°C (ice bath), add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of methanol (approx. 1 mL per gram of starting material) at 0°C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir the resulting mixture vigorously for 1-2 hours until two clear layers are formed.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

ParameterExpected Value
Yield 75-85%
Purity (HPLC) >97%

Application in Kinase Inhibitor Synthesis: A Representative Workflow

The functional handles on this compound make it an ideal starting point for building a diverse library of kinase inhibitors. The primary alcohol can be elaborated to explore interactions in one region of the kinase active site, while the amino group can be functionalized to interact with another. Below is a representative, two-step workflow to demonstrate this utility.

Kinase Inhibitor Synthesis Workflow cluster_0 Step 1: Side Chain Introduction cluster_1 Step 2: Core Coupling start This compound reagents1 R¹-Br, NaH DMF, 0°C to RT intermediate Ether Intermediate reagents1->intermediate Williamson Ether Synthesis reagents2 Aryl-Br, Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 100°C intermediate->reagents2 product Final Kinase Inhibitor Scaffold reagents2->product Buchwald-Hartwig Amination

Caption: A representative two-step workflow for kinase inhibitor synthesis.

Protocol 2: Representative Synthesis of a Kinase Inhibitor Scaffold

Step 1: Williamson Ether Synthesis

This step introduces a side chain (R¹) onto the hydroxymethyl group, which can be designed to probe specific pockets of the target kinase.

Materials:

  • This compound

  • Alkyl or benzyl halide (R¹-Br)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, brine, anhydrous Na₂SO₄

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0°C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl or benzyl halide (R¹-Br, 1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the ether intermediate.

Step 2: Buchwald-Hartwig Amination

This step couples the aminopyridine core to an aryl or heteroaryl group, a common strategy to complete the kinase inhibitor pharmacophore.

Materials:

  • Ether intermediate from Step 1

  • Aryl or heteroaryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a reaction vial, add the ether intermediate (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add anhydrous dioxane via syringe.

  • Seal the vial and heat the reaction mixture to 100°C for 12-18 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to yield the final kinase inhibitor scaffold.

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Ether SynthesisNaH, R¹-BrDMF0°C to RT60-80%
2Buchwald-HartwigPd₂(dba)₃, XantphosDioxane100°C50-75%

Potential Kinase Targets and Biological Evaluation

The 3-aminopyridine scaffold is a component of inhibitors targeting a wide range of kinases. Depending on the nature of the R¹ and Aryl groups introduced in the representative synthesis, inhibitors derived from this compound could potentially target kinases such as:

  • Anaplastic Lymphoma Kinase (ALK): A key driver in certain non-small cell lung cancers.[1]

  • Checkpoint Kinase 1 (CHK1): A critical regulator of the DNA damage response, making it an attractive target in combination with chemotherapy.[2]

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways implicated in inflammatory diseases and myeloproliferative neoplasms.

Once synthesized, novel compounds would be subjected to a cascade of biological assays to determine their potency and selectivity.

Example of Biological Data Presentation:

Compound IDR¹ GroupAryl GroupTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)
INH-001 Benzyl4-methoxyphenyl15>1000
INH-002 Isopropyl3-fluorophenyl25>1000
INH-003 CyclopropylmethylPyridin-4-yl8500

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound represents a high-value, strategically functionalized intermediate for the synthesis of novel kinase inhibitors. Its pre-installed amino, chloro, and hydroxymethyl groups offer multiple avenues for synthetic diversification, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this document provide a robust foundation for the preparation of this intermediate and its subsequent conversion into diverse molecular scaffolds. By leveraging this versatile building block, researchers in medicinal chemistry and drug discovery can accelerate the development of the next generation of targeted kinase inhibitors to address unmet medical needs.

References

  • Lainchbury, M. et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pfizer, Inc. (2015).
  • Revolution Medicines, Inc. (2024). Ras inhibitors. US 11952352 B2. [Link]

  • Lainchbury, M. et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed. [Link]

  • Richardson, P.F. et al. (2021). From bench to market: The discovery and development of lorlatinib. ACS. [Link]

Sources

Nucleophilic aromatic substitution (SNAr) on 5-chloropyridine rings

High-Performance Protocols for the 5-Chloropyridine Scaffold

Part 1: Strategic Analysis & Mechanistic Grounding

The "Meta-Problem" in Pyridine Chemistry

For researchers transitioning from benzene to pyridine chemistry, the 5-position of the pyridine ring presents a counter-intuitive challenge. While pyridine is generally electron-deficient (making it a candidate for

2- (ortho)4- (para)1

The 3- and 5-positions (meta) remain relatively electron-neutral, behaving similarly to an unactivated chlorobenzene. Consequently, a standard 5-chloropyridine scaffold is practically inert to classical

The Mechanistic Barrier

In a successful

Meisenheimer Complex
  • 2- or 4-Substitution: The negative charge can delocalize onto the electronegative nitrogen atom, stabilizing the complex.[1]

  • 5-Substitution: The negative charge resonates only onto carbon atoms (C2, C4, C6). Without an auxiliary Electron-Withdrawing Group (EWG), the ring cannot stabilize the intermediate effectively.

Strategic Solutions

To force

  • Substrate Engineering (The "Para-Relay"): Place a strong EWG (e.g.,

    
    , 
    
    
    ,
    
    
    ) at the 2-position. Because C2 and C5 have a para-relationship, a nitro group at C2 will stabilize the negative charge generated by nucleophilic attack at C5.
  • Leaving Group Modification: Switch from 5-Chloro to 5-Fluoro . In

    
    , the high electronegativity of fluorine inductively stabilizes the transition state, accelerating the reaction by orders of magnitude (
    
    
    ).
  • Forcing Conditions (The "Brute Force" Method): Use high-boiling dipolar aprotic solvents (DMSO, NMP) at temperatures

    
     with potent nucleophiles (thiolates, alkoxides). Warning: This risks benzyne (pyridyne) formation.
    

Part 2: Experimental Protocols

Protocol A: on "Activated" 5-Chloropyridines (High Fidelity)

Target Reaction: Displacement of Chloride in 2-Nitro-5-chloropyridine with Morpholine. Rationale: The 2-nitro group activates the 5-position via resonance, allowing the reaction to proceed at moderate temperatures without metal catalysis.

Reagents & Equipment[2][3]
  • Substrate: 2-Nitro-5-chloropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (for solubility)
    
  • Solvent: Acetonitrile (MeCN) or DMF (if scale >10g)

  • Apparatus: Round-bottom flask with reflux condenser, nitrogen line.

Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with 2-Nitro-5-chloropyridine (1.0 equiv) and anhydrous MeCN (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 equiv). Ensure the base is finely milled to maximize surface area.
    
  • Nucleophile Introduction: Add Morpholine (1.2 equiv) dropwise at room temperature.

    • Note: If the reaction is highly exothermic (scale dependent), cool to

      
       during addition.
      
  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LC-MS every 60 minutes.

    • Endpoint: Disappearance of the starting chloride (

      
       peaks).
      
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate in vacuo.[3]

    • Purification: Recrystallize from EtOH/Water or perform flash chromatography (Hexane/EtOAc).

Protocol B: Forcing on Unactivated 5-Chloropyridines

Target Reaction: Reaction of 3,5-Dichloropyridine with Sodium Methoxide. Rationale: Lacking an auxiliary EWG, this reaction requires a stronger nucleophile (methoxide) and higher energy input.

Reagents
  • Substrate: 3,5-Dichloropyridine

  • Reagent: Sodium Methoxide (

    
    ), 25% wt in Methanol (3.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (anhydrous)

Methodology
  • Solvent Switch: Although

    
     is supplied in MeOH, methanol boils at 65°C, which is too low for this activation barrier.
    
    • Step: Mix substrate and

      
       solution in the reaction vessel.
      
    • Step: Gently distill off the Methanol while adding NMP. This exchanges the solvent to the higher-boiling NMP.

  • Reaction: Heat the NMP solution to 140–150°C for 12–24 hours.

    • Critical Control: Use a sealed tube or pressure vessel if complete MeOH removal is difficult, but open reflux is preferred to avoid over-pressurization.

  • Quench: Pour the hot reaction mixture onto crushed ice/water (10x volume). The product often precipitates as a solid.

  • Extraction: If no precipitate forms, extract with

    
     (Diethyl Ether). Avoid DCM as it can extract NMP.
    

Part 3: Visualization & Data

Mechanism: Why Activation is Required

The following diagram illustrates the resonance stabilization provided by a Nitro group at the 2-position (Protocol A) versus the failure of the unactivated ring.

SNAr_MechanismSubstrate2-Nitro-5-ChloropyridineAttackNucleophilic Attack(at C-5)Substrate->Attack+ MorpholineFailureUnactivated 5-Cl Pyridine:No Stabilization -> No ReactionSubstrate->FailureIf NO2 is absentMeisenheimerMeisenheimer Complex(Negative Charge on C-2)Attack->MeisenheimerTransition StateStabilizationNitro Group (at C-2)Stabilizes ChargeMeisenheimer->StabilizationResonanceProduct5-Substituted-2-NitropyridineStabilization->Product- Cl (Leaving Group)

Caption: Mechanistic pathway showing how the 2-Nitro group enables

Workflow: Protocol A (Activated Substrate)

Workflow_Protocol_AStartStart: 2-Nitro-5-ChloropyridineMixDissolve in MeCN + K2CO3Start->MixAddAdd Morpholine (Dropwise)Mix->AddHeatHeat to 60-80°C(Monitor LC-MS)Add->HeatCheckIs SM consumed?Heat->CheckCheck->HeatNo (Continue)WorkupFilter Salts -> ConcentrateCheck->WorkupYesPurifyRecrystallize (EtOH)Workup->Purify

Caption: Operational workflow for the nucleophilic substitution of activated 5-chloropyridines.

Part 4: Troubleshooting & Expert Insights

Table 1: Reactivity Profile of Pyridine Halides
PositionRelative Rate (

)
MechanismActivation Requirement
2-Chloro High (

)
Meisenheimer (N-stabilized)None (Self-activating)
4-Chloro High (

)
Meisenheimer (N-stabilized)None (Self-activating)
3-Chloro Very Low (

)
Inductive onlyRequires strong EWG (o/p)
5-Chloro Very Low (

)
Inductive onlyRequires strong EWG (o/p)
Critical Warning: The "Pyridyne" Trap

When using strong bases (e.g.,



Elimination-Addition (EA)3,4-pyridyne
  • Symptom: You obtain a mixture of 3-substituted and 4-substituted products (regioisomeric mixture).

  • Prevention: Avoid extremely strong bases. Use the "Activated Substrate" approach (Protocol A) whenever possible to ensure regioselectivity.

References
  • Mechanistic Insight: Nucleophilic aromatic substitution (SNAr) on 5-chloropyridine rings.[3] (2022).[4] Royal Society of Chemistry.

  • Protocol Validation: Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem.[2][3]

  • General Reactivity: Reactivity of the nitro group on a pyridine ring.[2][3] BenchChem.[2][3]

  • Advanced Mechanisms: Directed nucleophilic aromatic substitution reaction (dSNAr). Royal Society of Chemistry.

Troubleshooting & Optimization

Solubility issues of amino-chloropyridine alcohols in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino-Chloropyridine Alcohols Topic: Solubility, Handling, and Purification Troubleshooting

Mission Statement

This guide addresses the physicochemical challenges associated with Amino-Chloropyridine Alcohols (e.g., 2-amino-3-chloro-5-hydroxypyridine, (4-amino-3-chloropyridin-5-yl)methanol). These scaffolds exhibit "brick dust" characteristics—high crystal lattice energy driven by strong intermolecular hydrogen bonding (


-stacking + H-bond donor/acceptor networks)—making them notoriously difficult to dissolve in standard organic synthesis and biological assay media.

Module 1: The Diagnostic Framework

Why is my compound insoluble?

Before attempting to force dissolution, you must categorize the solubility barrier. These compounds possess conflicting functionalities:

  • The Pyridine Core: Aromatic, generally lipophilic but basic (

    
     Nitrogen).
    
  • The Chlorine Atom: Increases lipophilicity (

    
     increase) and reduces water solubility.
    
  • The Amino & Alcohol Groups: Strong H-bond donors/acceptors.

The "Brick Dust" Effect: The primary issue is not just lipophilicity, but Lattice Energy . The amino group (donor) and the pyridine nitrogen/alcohol oxygen (acceptors) form a tight crystalline network. To dissolve the compound, the solvent must break these intermolecular bonds.

Solubility Decision Matrix

Use this logic flow to select the correct solvent system based on your application.

SolubilityLogic Start Select Application AppType Application Type? Start->AppType Reaction Organic Synthesis AppType->Reaction Purification Purification/Isolation AppType->Purification Analysis Analysis (NMR/HPLC) AppType->Analysis PolarityCheck Reagent Polarity? Reaction->PolarityCheck CrystCheck Crystallization Strategy Purification->CrystCheck NMRSolv NMR Solvent Analysis->NMRSolv DCM_THF Try DCM or THF (Add 5-10% MeOH if needed) PolarityCheck->DCM_THF Non-polar reactants DMF_DMSO Use DMF or DMAc (High T required) PolarityCheck->DMF_DMSO Polar/Ionic reactants AcidBase Acid-Base Swing (Dissolve in dilute HCl -> Neutralize) CrystCheck->AcidBase Amine is basic Recryst Thermal Recrystallization (MeOH/Water or EtOAc/Hexane) CrystCheck->Recryst Neutral/Zwitterionic DMSO_d6 DMSO-d6 + 1% DCl (Breaks H-bonds) NMRSolv->DMSO_d6 MeOD MeOD-d4 (Good for polar variants) NMRSolv->MeOD

Figure 1: Decision matrix for solvent selection based on experimental intent.

Module 2: Troubleshooting Synthesis & Reaction Media

Issue: Reactant remains a suspension, leading to slow kinetics or heterogeneous side-reactions.

Strategy A: The Co-Solvent Approach

Pure non-polar solvents (DCM, Toluene) often fail because they cannot disrupt the H-bonding network. Pure polar protic solvents (MeOH) might quench reactive intermediates.

  • Solution: Use a "Solubility Enhancer" spike.

  • Protocol:

    • Suspend 1.0 eq of amino-chloropyridine in the primary solvent (e.g., DCM).

    • Add Methanol (MeOH) or Isopropanol (IPA) dropwise until the solution clears (typically 5-10% v/v).

    • Note: If using moisture-sensitive reagents (e.g., acid chlorides), replace MeOH with DMF or NMP .

Strategy B: Phase Transfer Catalysis (PTC)

If the reaction requires a biphasic system (e.g., aqueous base + organic solvent), the amino-chloropyridine often stays in the solid phase at the interface.

  • Solution: Use Tetrabutylammonium bromide (TBAB) or 18-Crown-6.

  • Mechanism: The catalyst pulls the deprotonated alcohol/amine species into the organic layer, bypassing the solubility limit.

Solvent Compatibility Table

Solvent SystemSolubility RatingApplication Notes
Water Poor (<1 mg/mL)Only soluble at pH < 3 (protonated) or pH > 12 (phenolate, if applicable).
DCM / Chloroform ModerateGood for extraction; often requires 5% MeOH for dissolution.
Methanol / Ethanol High Best for recrystallization and handling.
THF / Dioxane ModerateGood for anhydrous reactions; heating often required.
DMF / DMSO Very High "Universal" solvents but difficult to remove (high BP).
Toluene / Hexane Very PoorUse only as anti-solvents to force precipitation.

Module 3: Purification & Isolation Protocols

Issue: Product "oils out" or forms an amorphous gum instead of crystals.

This is the most common complaint with amino-chloropyridines. The impurities often prevent the formation of the crystal lattice.

Protocol 1: The "Acid-Base Swing" (Chemical Purification)

Leverage the basicity of the pyridine nitrogen and the exocyclic amine.

  • Dissolution: Dissolve the crude amorphous solid in 1M HCl (or 10% acetic acid). The compound will protonate and dissolve in water.

    • Validation: If it doesn't dissolve, filter off the insoluble material (likely non-basic impurities).[1]

  • Washing: Wash the acidic aqueous layer with Ethyl Acetate (removes non-basic lipophilic impurities).

  • Precipitation: Slowly adjust the aqueous layer to pH 8-9 using saturated

    
     or 
    
    
    
    .
    • Critical Step: Do not overshoot to pH 14, or you might solubilize the compound if it has a phenolic -OH (amphoteric nature).

  • Collection: The free base should precipitate as a solid. Filter and dry.[2][3]

Protocol 2: Anti-Solvent Recrystallization

For compounds that are thermally stable but refuse to crystallize.

RecrystWorkflow Step1 1. Dissolve Step2 2. Hot Filter Step1->Step2 Desc1 Min. vol. Hot MeOH or EtOAc Step1->Desc1 Step3 3. Anti-Solvent Step2->Step3 Desc2 Remove insoluble particulates Step2->Desc2 Step4 4. Nucleate Step3->Step4 Desc3 Add warm Water (if MeOH) or Hexane (if EtOAc) till turbid Step3->Desc3 Desc4 Cool slowly to RT, then 4°C Step4->Desc4

Figure 2: Step-by-step recrystallization workflow for amino-chloropyridines.

Key Solvent Pairs:

  • Methanol / Water: Dissolve in hot MeOH, add water dropwise until cloudy.

  • DMF / Water: (For very insoluble derivatives) Dissolve in minimum hot DMF, add water. Warning: Product may retain DMF.

  • Ethyl Acetate / Hexane: Standard for less polar derivatives.

Module 4: Analytical Troubleshooting (FAQ)

Q: My NMR sample in


 is cloudy or shows broad peaks. 
  • Cause: Aggregation via H-bonding or simply poor solubility.

  • Fix: Switch to DMSO-d6 or MeOD-d4 .

  • Advanced Fix: Add 1 drop of TFA-d (Trifluoroacetic acid-d) to the

    
     tube. This protonates the amine, breaking the H-bond aggregates and sharpening the peaks.
    

Q: I see a "ghost peak" at 1.56 ppm in


. 
  • Cause: This is likely water. Amino-chloropyridine alcohols are hygroscopic.

  • Fix: Dry the solid under high vacuum (

    
    ) at 40°C for 4 hours before weighing.
    

Q: The compound turns brown upon heating in DMF.

  • Cause: Oxidative degradation. Amino-chloropyridines are electron-rich and sensitive to oxidation at high temperatures.

  • Fix: Perform all heating steps under an inert atmosphere (

    
     or Ar) and minimize the duration of heat exposure.
    

References

  • PubChem. 3-Chloropyridin-4-amine (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Method for preparation of 2-amino-5-chloro-pyridine (CN106432069A).

Sources

Technical Support Center: Purification of Polar Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these critical compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles at play, empowering you to make informed decisions and troubleshoot effectively in your own laboratory.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflows in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Chromatography Issues

Question 1: My polar pyridine intermediate shows significant peak tailing on a standard silica gel column. What causes this and how can I achieve a symmetrical peak shape?

Answer:

Peak tailing with basic compounds like pyridine derivatives on silica gel is a classic problem rooted in the chemistry of the stationary phase itself.[1][2][3]

  • The Root Cause: Secondary Interactions: Standard silica gel has a surface populated with silanol groups (Si-OH), which are acidic. The basic nitrogen atom of the pyridine ring can interact strongly with these acidic silanol sites through strong secondary interactions (in addition to the desired normal-phase interactions).[3][4] This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" effect on the chromatogram.[1][2]

  • Troubleshooting Strategies:

    • Mobile Phase Modification (The Quick Fix): The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[5]

      • How it Works: A competitive base, such as triethylamine (TEA) or even pyridine itself (typically 0.1-1% v/v), is added to the eluent. This "sacrificial base" will preferentially interact with the acidic silanol groups, effectively masking them from your compound of interest.[5] This minimizes the secondary interactions and allows for a more uniform elution, resulting in a sharper, more symmetrical peak.

      • Practical Tip: Start with a low concentration of the modifier (e.g., 0.1%) and gradually increase it while monitoring the peak shape and retention factor (Rf) by Thin Layer Chromatography (TLC).

    • Switching the Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., if the modifier is difficult to remove later), consider a different stationary phase.

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.

      • Deactivated or End-Capped Silica: These are silica gels where the surface silanol groups have been chemically reacted ("capped") with a reagent like trimethylsilane to make them less acidic and reduce tailing.[4]

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and can significantly improve the peak shape for basic analytes.[6]

    • Reduce Sample Load: Overloading the column can saturate the primary interaction sites, making the secondary interactions with silanol groups more pronounced.[5] Try injecting a smaller amount of your crude material.

Question 2: My highly polar pyridine derivative elutes in the void volume on my C18 reversed-phase column. How can I get it to retain?

Answer:

This is a common challenge as traditional reversed-phase chromatography (RPC) relies on hydrophobic interactions, which are minimal for highly polar compounds.[7] Your compound is too "water-loving" to interact with the non-polar C18 stationary phase.

  • The Root Cause: Lack of Hydrophobic Interaction: The "like dissolves like" principle applies here. A polar analyte will prefer the polar mobile phase over the non-polar stationary phase, leading to little or no retention.

  • Troubleshooting Strategies:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution for very polar compounds.[8][9]

      • How it Works: HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase that has a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[9][10] A water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention. Increasing the amount of water in the mobile phase then elutes the compound.[9][11]

      • Key Advantage: HILIC provides excellent retention for compounds that are unretained in reversed-phase.[7]

    • Polar-Embedded or Aqua-Stable Columns: These are specialized reversed-phase columns designed to be compatible with highly aqueous mobile phases without the C18 chains collapsing (a phenomenon known as "hydrophobic collapse").[7] They offer better retention for moderately polar compounds than standard C18 columns.

    • Mixed-Mode Chromatography (MMC): These columns have stationary phases with multiple functionalities, such as reversed-phase and ion-exchange.[5] This allows for tunable retention based on both the hydrophobicity of your molecule and its charge state, which can be manipulated by adjusting the pH and ionic strength of the mobile phase.[7]

Crystallization Issues

Question: I'm trying to recrystallize my polar pyridine intermediate, but it keeps "oiling out" instead of forming crystals. What's happening and what should I do?

Answer:

"Oiling out" occurs when your compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem with polar compounds.

  • The Root Cause: This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a mixture of your compound and impurities).[12] Polar compounds often have strong intermolecular interactions, which can lead to complex solubility behavior.

  • Troubleshooting Strategies:

    • Add More of the "Good" Solvent: The most straightforward approach is to heat the mixture to re-dissolve the oil, then add a small amount more of the solvent in which your compound is more soluble.[13] This will keep the compound in solution longer as it cools, giving it a chance to reach a temperature below its melting point before it precipitates.

    • Slow Down the Cooling Process: Rapid cooling encourages oiling out.[13] Allow the flask to cool to room temperature on the benchtop, insulated with a beaker or paper towels, before moving it to an ice bath.

    • Change the Solvent System: Your current solvent may not be ideal. Experiment with different solvents or solvent pairs. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but very soluble when hot.[14]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15]

      • Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This "seed" crystal provides a template for other molecules to crystallize upon.[15]

    • Consider Salt Formation: Pyridine intermediates are basic and can often be converted to salts (e.g., hydrochlorides, tosylates). Salts often have very different (and sometimes better) crystallization properties than the free base.[16]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for a newly synthesized polar pyridine intermediate?

A1: There is no single "best" method, as the optimal technique depends on the specific properties of your compound and the impurities present. However, a logical workflow would be:

  • Acid-Base Extraction: If your crude product contains non-basic or acidic impurities, an acid-base extraction is an excellent first step to significantly clean up your material.[17] It is a scalable and cost-effective technique.

  • Flash Chromatography on Silica Gel: This is a versatile and widely used technique for purifying a broad range of compounds. For polar pyridines, you will likely need a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) and may need to add a basic modifier like triethylamine to prevent peak tailing.[5]

  • Crystallization: If your compound is a solid after chromatography (or if it is already relatively pure), crystallization can be an excellent final step to achieve high purity.[14]

Q2: How do I choose between Normal-Phase, Reversed-Phase, and HILIC for my polar pyridine intermediate?

A2: The choice depends primarily on the polarity of your compound.

Chromatography ModeBest For...Rationale
Normal-Phase (e.g., Silica, Alumina) Moderately polar pyridines that are soluble in organic solvents.Separates based on polar interactions. Good for compounds that are not excessively polar.[18][19]
Reversed-Phase (e.g., C18) Less polar pyridine derivatives with some hydrophobic character.Separates based on hydrophobicity. Not suitable for very polar compounds which will not be retained.
HILIC (e.g., Silica, Amide, Diol) Highly polar, water-soluble pyridine intermediates.Specifically designed to retain and separate very polar compounds that are not retained in reversed-phase.[8][20]

Q3: Can I use distillation to purify a polar pyridine intermediate?

A3: Distillation is a viable option if your compound is a liquid, is thermally stable, and has a boiling point that is significantly different from any impurities.[17] However, many polar pyridine intermediates are solids or have high boiling points, making distillation impractical. Also, be aware that pyridine and its derivatives can form azeotropes (mixtures that boil at a constant temperature) with water, which can make complete drying by simple distillation difficult.[17]

III. Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Pyridine Intermediate

This protocol is designed to separate a basic pyridine intermediate from neutral and acidic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl. The basic pyridine intermediate will be protonated to form a water-soluble pyridinium salt, which will move to the aqueous layer. Neutral and acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Layer Separation: Separate the aqueous layer (containing your product) from the organic layer (containing impurities).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH or solid K2CO3) with stirring until the solution is strongly basic (pH > 10, check with pH paper). This will deprotonate the pyridinium salt, regenerating the free pyridine base, which will often precipitate or form an oily layer.[17]

  • Back-Extraction: Extract the liberated pyridine intermediate back into a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Repeat this extraction 2-3 times.

  • Drying and Evaporation: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified pyridine intermediate.[17]

Protocol 2: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC method for a highly polar pyridine intermediate.

  • Column Selection: Begin with a bare silica, amide, or diol-bonded column.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid. (Buffers are important for reproducibility in HILIC).[5]

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase mixture (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).[5]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 10-15 column volumes to ensure a stable water layer is formed on the stationary phase. This is critical for reproducible results.

  • Gradient Elution (Illustrative):

    • Initial Conditions: Hold at 95% B for 2 minutes.

    • Gradient: Ramp from 95% B to 50% B over 15-20 minutes.[5]

    • Wash: Decrease to a low percentage of B (e.g., 5%) to wash the column.

    • Re-equilibration: Return to 95% B and hold for 5-10 minutes before the next injection.[5]

  • Detection and Fraction Collection: Use a UV detector at a wavelength appropriate for your compound. Collect fractions and analyze by analytical HPLC or TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water/acetonitrile mixtures can sometimes require lyophilization (freeze-drying) for complete solvent removal.

IV. Visualizations and Data

Decision-Making Workflow for Purification Method Selection

Purification_Workflow start Crude Polar Pyridine Intermediate extraction Acid-Base Extraction Feasible? (Non-basic/acidic impurities present) start->extraction perform_extraction Perform Acid-Base Extraction extraction->perform_extraction Yes chromatography_choice Select Chromatography Mode extraction->chromatography_choice No perform_extraction->chromatography_choice normal_phase Normal-Phase (Silica) (Moderately Polar) chromatography_choice->normal_phase Moderate Polarity hilichplc HILIC (Highly Polar, Water-Soluble) chromatography_choice->hilichplc High Polarity reversed_phase Reversed-Phase (C18) (Less Polar, Hydrophobic Character) chromatography_choice->reversed_phase Low Polarity crystallization_check Is Compound a Solid and Sufficiently Pure? normal_phase->crystallization_check hilichplc->crystallization_check reversed_phase->crystallization_check perform_crystallization Perform Crystallization crystallization_check->perform_crystallization Yes final_product Pure Product crystallization_check->final_product No perform_crystallization->final_product

Caption: A decision tree for selecting a purification strategy.

Troubleshooting Peak Tailing in Normal-Phase Chromatography

Peak_Tailing_Troubleshooting start Peak Tailing Observed for Basic Pyridine q1 Modify Mobile Phase: Add Basic Modifier (e.g., 0.1-1% TEA) start->q1 check1 Peak Shape Improved? q1->check1 q2 Change Stationary Phase: Try Neutral Alumina or Amine-Functionalized Column check1->q2 No success Symmetrical Peak Achieved check1->success Yes check2 Peak Shape Improved? q2->check2 q3 Reduce Sample Load: Inject a more dilute sample check2->q3 No check2->success Yes check3 Peak Shape Improved? q3->check3 check3->success Yes failure Re-evaluate Entire Method (Consider HILIC or other modes) check3->failure No

Caption: A logical workflow for troubleshooting peak tailing.

V. References

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • (n.d.). 4. Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Quora. (2017). What should I do if crystallisation does not occur? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2022). Crystallising polar natural products. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • (n.d.). Exp 6 - Extraction. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Preparative Silica Columns for Efficient Chromatography. Retrieved from [Link]

  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • PubMed. (2015). Qualitative and quantitative evaluation of solvent systems for countercurrent separation. Retrieved from [Link]

  • Heterocycles. (2021). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID. Retrieved from [Link]

  • SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

Sources

Avoiding side reactions during chlorination of pyridine methanols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorination of Pyridine Methanols

Welcome to the technical support center for the chlorination of pyridine methanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. Here, we address common challenges and provide in-depth, field-proven solutions to help you avoid side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected N-Oxide Formation

Q1: I am attempting to chlorinate 2-(hydroxymethyl)pyridine with thionyl chloride (SOCl₂), but I am isolating the pyridine N-oxide of my starting material or product. What is causing this and how can I prevent it?

A1: Understanding the Cause:

This is a common and often unexpected side reaction. The formation of pyridine N-oxide during chlorination with SOCl₂ can occur through a few potential pathways. While thionyl chloride is primarily a chlorinating agent, it can also act as an oxidant, particularly in the presence of impurities or under certain reaction conditions. Some chlorinating agents like sulfuryl chloride (SO₂Cl₂) are known to form N-oxides with pyridines.[1] It's also possible that trace amounts of oxidizing species are present in the thionyl chloride or are generated in situ.

Additionally, some synthetic routes to pyridine methanols start from the corresponding methylpyridine, which is first oxidized to the N-oxide, rearranged, and then reduced.[2][3] Incomplete reduction in the prior step could leave residual N-oxide in your starting material, which would then be carried through the chlorination step.

Troubleshooting & Prevention:

  • Reagent Purity: Ensure the use of high-purity, recently distilled or freshly opened thionyl chloride. Older bottles of SOCl₂ can absorb moisture and degrade, potentially leading to different reactive species.

  • Starting Material Purity: Verify the purity of your pyridine methanol starting material. Use techniques like NMR or LC-MS to check for the presence of any N-oxide impurities from a previous synthetic step.

  • Reaction Conditions:

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) before allowing it to slowly warm to room temperature or refluxing gently.[4] This can help to control the reaction kinetics and favor the desired chlorination pathway.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation from atmospheric oxygen.

A multi-step synthesis for a similar compound involves the initial N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.[5] This highlights the relevance of N-oxides in pyridine chemistry.

Issue 2: Chlorination of the Pyridine Ring

Q2: My reaction is yielding products where the pyridine ring itself is chlorinated, in addition to the desired chloromethyl group. Why is this happening and what can be done to improve selectivity?

A2: Understanding the Cause:

Electrophilic chlorination of the pyridine ring is a significant side reaction. The pyridine nitrogen is basic and can be protonated by the HCl generated during the reaction.[6] This deactivates the ring towards electrophilic attack. However, under certain conditions, especially with more reactive chlorinating agents or in the presence of activating substituents on the ring, direct chlorination can occur.[7]

The reaction of pyridine N-oxides with chlorinating agents like SOCl₂ is known to produce α- or γ-chloropyridines.[8] If any N-oxide is present in your starting material, it can be activated by SOCl₂ and undergo nucleophilic attack by chloride on the ring.[1]

Troubleshooting & Prevention:

  • Choice of Chlorinating Agent:

    • Thionyl Chloride (SOCl₂): Generally a good choice, but side reactions can occur.

    • Oxalyl Chloride ((COCl)₂): Often a milder and more selective alternative to SOCl₂. The byproducts (CO₂, CO, and HCl) are all gaseous, which can simplify workup.[9]

  • Use of a Base: The addition of a base like pyridine or triethylamine is crucial.[10][11] The base serves two primary purposes:

    • It neutralizes the HCl generated during the reaction, preventing it from protonating the starting material or product, which can affect their solubility and reactivity.[6]

    • It can influence the reaction mechanism. In the presence of pyridine, the reaction often proceeds via an Sₙ2 mechanism, which can lead to cleaner reactions with fewer side products compared to the Sₙi (internal nucleophilic substitution) mechanism that can occur in the absence of a base.[11]

  • Temperature Control: Maintaining a low temperature during the addition of the chlorinating agent can help to minimize ring chlorination.

  • Protecting Groups: For particularly sensitive substrates, consider protecting the pyridine nitrogen as an N-oxide, performing the side-chain chlorination, and then deoxygenating the N-oxide. However, as noted, the N-oxide itself can be susceptible to ring chlorination.

Experimental Protocol: Chlorination of 2-(Hydroxymethyl)pyridine with SOCl₂

A literature procedure for the synthesis of 2-(chloromethyl)pyridine hydrochloride involves the slow addition of 2-(hydroxymethyl)pyridine to an excess of cooled thionyl chloride.[4]

  • Step 1: Under an inert atmosphere, cool 300 ml (4.1 mol) of thionyl chloride to 0°C in an ice bath.

  • Step 2: Over a period of 2 hours, add 100 g (0.92 mol) of 2-(hydroxymethyl)pyridine to the stirred and cooled thionyl chloride.

  • Step 3: After the addition is complete, reflux the solution for 1 hour.

  • Step 4: Remove the excess thionyl chloride under reduced pressure to obtain the solid product.

This method uses a large excess of SOCl₂, which also acts as the solvent.

Issue 3: Formation of Vilsmeier-Haack Type Byproducts with DMF

Q3: I am using DMF as a catalyst or solvent in my chlorination reaction with SOCl₂ or oxalyl chloride and observing unexpected byproducts. What are these and should I avoid DMF?

A3: Understanding the Cause:

When N,N-dimethylformamide (DMF) is mixed with acid chlorides like thionyl chloride or oxalyl chloride, it reacts to form the Vilsmeier reagent, a chloroiminium salt.[12] The Vilsmeier reagent is a powerful formylating agent and can also act as a chlorinating agent.[13]

The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic center of the acid chloride.[12] For thionyl chloride, this is followed by the elimination of sulfur dioxide and a chloride ion to form the Vilsmeier reagent.[12] With oxalyl chloride, the byproducts are gaseous carbon dioxide and carbon monoxide.[12]

If your pyridine methanol or the resulting product is susceptible to formylation or other reactions with this highly electrophilic species, you will observe side product formation.

Troubleshooting & Prevention:

  • Avoid DMF if Possible: If you suspect Vilsmeier-Haack type side reactions, the simplest solution is to avoid using DMF as a catalyst or solvent.

  • Alternative Catalysts: If a catalyst is needed to facilitate the reaction with oxalyl chloride, pyridine can sometimes be used.[14]

  • Solvent Choice: Use an inert solvent that does not react with the chlorinating agent, such as chloroform, dichloromethane, or toluene.

  • Low Temperature: If DMF must be used, for example, to improve solubility, conduct the reaction at the lowest possible temperature to minimize the rate of Vilsmeier reagent formation and subsequent side reactions.

Diagram: Formation of the Vilsmeier Reagent

Vilsmeier_Formation DMF DMF Intermediate Adduct DMF->Intermediate Nucleophilic Attack SOCl2 SOCl₂ SOCl2->Intermediate Vilsmeier Vilsmeier Reagent Intermediate->Vilsmeier Rearrangement & Elimination Byproducts SO₂ + Cl⁻ Vilsmeier->Byproducts

Caption: Formation of the Vilsmeier reagent from DMF and SOCl₂.

Comparative Data Table

Chlorinating AgentProsConsRecommended Conditions
Thionyl Chloride (SOCl₂) Inexpensive, powerful, gaseous byproducts (SO₂).[10]Can cause ring chlorination and N-oxide formation. Can form Vilsmeier reagent with DMF.[12]Low temperature addition, use of a base (e.g., pyridine), inert atmosphere. Can be used in excess as a solvent.[4]
Oxalyl Chloride ((COCl)₂) Milder, cleaner reaction with gaseous byproducts (CO, CO₂).[9]More expensive than SOCl₂. Can form Vilsmeier reagent with DMF.[12]Often used with a catalytic amount of DMF (if compatible with substrate), low temperatures, inert solvent (e.g., CH₂Cl₂).
Phosphorus Oxychloride (POCl₃) Effective for chlorination, especially of N-oxides.[3]Can be harsh, workup can be more complex.Often used at elevated temperatures, sometimes with a base.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Chlorination of Pyridine Methanol Problem Identify Primary Side Product Start->Problem N_Oxide N-Oxide Formation Problem->N_Oxide N-O stretch in IR? +16 mass units in MS? Ring_Chlorination Ring Chlorination Problem->Ring_Chlorination +34 mass units in MS? New aromatic signals in NMR? DMF_Byproduct DMF-Related Byproduct Problem->DMF_Byproduct Using DMF? Unexpected aldehyde or iminium species? Other Other/Complex Mixture Problem->Other None of the above Sol_N_Oxide 1. Check Reagent/SM Purity 2. Lower Temperature 3. Use Inert Atmosphere N_Oxide->Sol_N_Oxide Sol_Ring_Chlorination 1. Use Milder Reagent (e.g., Oxalyl Chloride) 2. Add a Base (e.g., Pyridine) 3. Control Temperature Ring_Chlorination->Sol_Ring_Chlorination Sol_DMF 1. Avoid DMF 2. Use Alternative Solvent 3. Lower Temperature if DMF is necessary DMF_Byproduct->Sol_DMF Sol_Other 1. Re-evaluate overall strategy 2. Consider alternative synthetic route 3. Consult further literature Other->Sol_Other

Caption: Decision tree for troubleshooting side reactions.

References

  • Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry.
  • Oreate AI Blog. (2025, December 30). The Role of TSCL and Pyridine in Organic Chemistry.
  • Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?.
  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
  • Benchchem. (2025). The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide.
  • Benchchem. (2025). Navigating the Synthesis of 2-(Chloromethyl)
  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.
  • Wikipedia. 2-Chloromethylpyridine.
  • ResearchGate.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • ARKIVOC. SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE.
  • Google Patents. (2015). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
  • ResearchGate. (2025, August 10). Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines.
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • ResearchGate.
  • TCI Deutschland GmbH. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • SCIRP. (2013).
  • Wordpress.
  • Oreate AI Blog. (2025, July 12). Alcohol + SOCl2.
  • Benchchem. (2025).
  • Organic Syntheses. (2024, December 18).
  • Google Patents. (1993).
  • Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Wordpress. Safety Issues with Pyridine Ring Construction.
  • RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Patsnap Eureka. (2026, February 13).
  • Benchchem. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
  • YouTube. (2012, July 2). Conversion of alcohols to alkyl chlorides using SOCl2.
  • Chemistry World. (2021, May 19).
  • Chemistry Stack Exchange. (2015, January 30).
  • Hydro Instruments. Shutdown and Troubleshooting.
  • YouTube. (2012, November 14).
  • Mr. Pool Man.
  • Dosatron. Chlorinator Maintenance: How to Troubleshoot your Injector?.
  • Association Management Software.

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Technical Support Center: Optimizing the Sandmeyer Reaction on the 3-Amino-5-Chloropyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 3-amino-5-chloropyridine scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of the Sandmeyer reaction on this specific heteroaromatic system. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges and achieve reliable, high-yield results.

Core Concepts: The Sandmeyer Reaction on a Pyridine Ring

The Sandmeyer reaction is a cornerstone of synthetic chemistry, enabling the conversion of an aromatic primary amine into a wide array of functional groups via a diazonium salt intermediate.[1][2][3] While robust for many aniline derivatives, its application to heteroaromatic amines like 3-amino-5-chloropyridine introduces specific challenges. The electron-deficient nature of the pyridine ring and the potential for protonation of the ring nitrogen under strongly acidic conditions can significantly impact the stability and reactivity of the crucial diazonium salt intermediate.[4]

The reaction proceeds in two main stages:

  • Diazotization: The conversion of the amino group (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[5][6]

  • Substitution: The copper(I)-catalyzed replacement of the diazonium group with a nucleophile (e.g., Cl⁻, Br⁻, CN⁻). This step proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][7]

Sandmeyer_Mechanism cluster_diazotization Part 1: Diazotization (0-5 °C) cluster_substitution Part 2: Substitution amine 3-Amino-5-chloropyridine diazonium Pyridinium Diazonium Salt amine->diazonium NaNO₂, H⁺ aryl_radical Aryl Radical Intermediate diazonium->aryl_radical Cu(I) [SET] - N₂ (gas) product 3-Substituted-5-chloropyridine aryl_radical->product Cu(II)X₂ - Cu(I)X

Caption: General mechanism of the Sandmeyer reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when performing the Sandmeyer reaction on the 3-amino-5-chloropyridine scaffold.

Q1: My diazotization seems incomplete, or the reaction is failing entirely. How can I ensure this critical first step is successful?

A1: Complete diazotization is the foundation of a successful Sandmeyer reaction. Several factors can lead to failure here:

  • Insufficient Acidity: A strong acidic environment is essential to generate the active nitrosating agent (nitrosonium ion, NO⁺) from sodium nitrite.[8] For pyridine substrates, which are basic, using a sufficient excess of acid is critical to both protonate the nitrite and maintain a low pH.

    • Troubleshooting: Ensure at least 2.5-3 equivalents of a strong mineral acid (e.g., HCl, HBr, H₂SO₄) are used relative to the aminopyridine. The acid choice should match the desired halide for chlorination or bromination.

  • Temperature Control: Aryl diazonium salts are thermally unstable and can rapidly decompose at elevated temperatures.[3][8]

    • Troubleshooting: The diazotization must be performed at 0-5 °C . Use an ice-salt bath for efficient cooling. Add the sodium nitrite solution slowly and dropwise to prevent localized warming.[8]

  • Confirmation of Complete Diazotization: You must ensure all the starting amine has reacted.

    • Best Practice: After the sodium nitrite addition is complete, stir for an additional 15-30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture should produce an immediate dark blue color.[8] If the test is negative, it indicates insufficient NaNO₂, and more should be added cautiously in small portions.

Q2: I'm observing very low yields of my desired product and a lot of dark, tarry material. What are the likely causes?

A2: Low yields accompanied by decomposition are classic symptoms of diazonium salt instability.

  • Cause 1: Premature Decomposition: The 3-chloro-5-pyridyl diazonium salt, like most diazonium salts, has a limited lifetime, even at low temperatures. Any delay between its formation and its use in the substitution step will lower your yield.

    • Solution: Prepare the copper(I) catalyst solution in a separate flask before you begin the diazotization. Use the freshly prepared, cold diazonium salt solution immediately .[8] Do not let it stand or warm up.

  • Cause 2: Uncontrolled Radical Reactions: The Sandmeyer reaction proceeds via an aryl radical.[1] If not efficiently trapped by the copper reagent, this radical can engage in undesired side reactions, including polymerization, leading to tar formation.

    • Solution: Ensure your copper(I) catalyst is active and fully dissolved. Adding the diazonium salt solution to the copper catalyst solution (and not the other way around) often gives better results by maintaining a high concentration of the catalyst relative to the diazonium salt.

Troubleshooting_Low_Yield cluster_diazotization Diazotization Issues cluster_decomposition Decomposition Issues start Low Yield Observed q1 Starch-Iodide test for excess HNO₂? start->q1 ans1_no Incomplete Diazotization q1->ans1_no Negative q2 Significant phenol byproduct or tar formation? q1->q2 Positive sol1 Action: - Add more NaNO₂ slowly - Ensure temp is 0-5 °C - Check acid concentration ans1_no->sol1 ans2_yes Diazonium Salt Decomposition q2->ans2_yes Yes ans2_no Inefficient Substitution q2->ans2_no No sol2 Action: - Use diazonium salt immediately - Maintain T < 5 °C throughout - Consider non-aqueous methods ans2_yes->sol2 sol3 Action: - Check activity of Cu(I) catalyst - Ensure catalyst is fully dissolved - Add diazonium to catalyst solution ans2_no->sol3

Caption: Troubleshooting decision tree for low yields.

Q3: I'm isolating a significant amount of 3-chloro-5-hydroxypyridine as a byproduct. How can I prevent this?

A3: The formation of the corresponding phenol (in this case, 3-chloro-5-hydroxypyridine) is the most common side reaction and occurs when the diazonium salt reacts with water.[8][9]

  • Primary Cause: Water is acting as a competing nucleophile. This is exacerbated by higher temperatures, which favor the decomposition pathway leading to the phenol.[8]

  • Solutions:

    • Strict Temperature Control: Meticulously maintain the temperature at 0-5 °C during diazotization and just before addition to the copper catalyst.

    • Consider Non-Aqueous Conditions: For sensitive substrates, moving away from aqueous mineral acids can be highly beneficial. Diazotization can be performed in organic solvents (like acetonitrile or THF) using an organic nitrite source, such as tert-butyl nitrite (t-BuONO) or isopentyl nitrite.[10][11] This dramatically reduces the amount of water present.

Q4: What are the best practices for introducing different functionalities (Cl, Br, I, CN) onto the scaffold?

A4: While the core principle remains the same, the optimal reagents and conditions vary for each transformation.

Table 1: Optimized Conditions for Sandmeyer Reactions on 3-Amino-5-Chloropyridine
Target Functional GroupReagents & CatalystTypical Solvent(s)Key Considerations
-Cl (Chlorination) NaNO₂/HCl (aq.), CuClWater, HClUse conc. HCl for diazotization. Ensure the CuCl is freshly prepared or purified to maximize activity.[12]
-Br (Bromination) NaNO₂/HBr (aq.), CuBrWater, HBrUse 48% HBr for diazotization. A catalytic system of CuBr/CuBr₂ can sometimes give excellent yields.[10][13]
-I (Iodination) NaNO₂/H₂SO₄ (aq.), KIWaterNo copper catalyst is needed. Iodide itself is a strong enough nucleophile and reducing agent to effect the substitution.[14][15]
-I (Non-Aqueous) tert-Butyl nitrite or Isopentyl nitrite, CuI, I₂Acetonitrile, THFExcellent for substrates sensitive to strong aqueous acid. Provides milder conditions and often higher yields.[11][16]
-CN (Cyanation) NaNO₂/HCl (aq.), CuCN/KCNWaterExtreme Caution: This reaction uses highly toxic cyanide salts. Must be performed in a well-ventilated fume hood with appropriate safety protocols. The solution must be kept basic during workup to avoid generation of HCN gas.[1][17]
-OH (Hydroxylation) NaNO₂/H₂SO₄ (aq.), then heat in presence of CuSO₄Water, H₂SO₄This is a modified procedure. The diazonium salt is formed and then decomposed by heating in dilute acid, often with CuSO₄ to control the decomposition.[1][18]
Optimized Experimental Protocols

The following are detailed, representative protocols that can be adapted for the 3-amino-5-chloropyridine scaffold.

Protocol 1: Sandmeyer Bromination (Aqueous Method)

Step 1: Preparation of Copper(I) Bromide Solution

  • In a flask of appropriate size equipped with a stir bar, add copper(I) bromide (1.1 eq).

  • Add 48% aqueous hydrobromic acid (HBr) (approx. 2 mL per gram of CuBr) and stir until the salt is fully dissolved.

  • Cool this solution in an ice-water bath.

Step 2: Diazotization of 3-Amino-5-Chloropyridine

  • In a separate flask, suspend 3-amino-5-chloropyridine (1.0 eq) in 48% aqueous HBr (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the cold aminopyridine suspension over 20-30 minutes, ensuring the internal temperature never exceeds 5 °C.

  • After the addition is complete, stir for an additional 20 minutes at 0-5 °C.

Step 3: Substitution and Workup

  • Slowly add the cold diazonium salt suspension from Step 2 to the vigorously stirring cold CuBr solution from Step 1.

  • Observe for the evolution of nitrogen gas. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The reaction mixture can be gently warmed (e.g., to 50-60 °C) to ensure complete decomposition of any remaining diazonium salt.

  • Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Sandmeyer Iodination (Non-Aqueous Method)

This protocol is adapted from procedures used for related halo-aminopyridines and is ideal for avoiding harsh acidic conditions.[11]

Step 1: Reaction Setup

  • To a flask under a nitrogen atmosphere, add acetonitrile (solvent), cuprous iodide (CuI, 1.0 eq), and elemental iodine (I₂, 2.0 eq).

  • Stir the mixture to form a suspension.

  • Add 3-amino-5-chloropyridine (1.0 eq) to the suspension.

  • Cool the mixture in an ice bath.

Step 2: Diazotization and Substitution

  • Slowly add tert-butyl nitrite (t-BuONO, 1.2 eq) dropwise to the cold, stirring suspension.

  • After the addition, remove the ice bath and warm the reaction to 60-70 °C.

  • Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 1-2 hours).

Step 3: Workup and Purification

  • Cool the reaction to room temperature and quench by adding water.

  • Filter any solids, washing the filter cake with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References
  • Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis - Benchchem.
  • Sandmeyer reaction - Wikipedia.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
  • Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt Radwan A.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - ResearchG
  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH - Revue Roumaine de Chimie.
  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Periz
  • Sandmeyer Reaction - J&K Scientific LLC.
  • Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Ore
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC.
  • Deaminative chlorin
  • 21.03 Sandmeyer Reaction | OrganicChemGuide - organic chemistry tutor.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g.
  • Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes - Vedantu.
  • Promotion of Sandmeyer hydroxylation (homolytic hydroxydediazoniation) and hydrodediazoniation by chelation of the copper catalyst: bidentate ligands - Organic & Biomolecular Chemistry (RSC Publishing).
  • A convenient and scalable process for prepar
  • Sandmeyer Reaction Mechanism - BYJU'S.
  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
  • a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combin
  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit.
  • CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google P
  • 3-Amino-5-bromo-2-chloropyridine | Intermedi
  • SANDMEYERS REACTION - PHARMD GURU.
  • Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides - IRIS-AperTO.
  • Technical Support Center: Sandmeyer Cyan
  • Preparation of Cyanopyridines by Direct Cyan
  • Catalytic Sandmeyer Bromin

Sources

Validation & Comparative

Comparative Characterization Guide: (3-Amino-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Comparative Analysis Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Subject: 1H NMR Solvent System Selection & Structural Assignment CAS: 1638767-59-5 (Representative)

Executive Summary: The "Solvent Trap" in Aminopyridines

(3-Amino-5-chloropyridin-2-yl)methanol is a critical scaffold in the synthesis of anticoagulant drugs (e.g., Factor Xa inhibitors like Betrixaban derivatives). Its characterization presents a specific analytical challenge: the dual presence of exchangeable protons (primary amine -NH2 and primary alcohol -OH) on a pyridine ring.

This guide compares the two standard solvent systems—DMSO-d6 and CDCl3 —to demonstrate why DMSO-d6 is the superior choice for full structural validation, while CDCl3 serves a limited role for rapid reaction monitoring.

The Core Comparison
FeatureMethod A: DMSO-d6 (Recommended)Method B: CDCl3 (Alternative)
Solubility Excellent (Dissolves polar H-bond donors)Poor/Variable (Risk of aggregation)
-NH2 Signal Sharp Singlet (Distinct integration)Broad/Invisible (Quadrupole broadening)
-OH Signal Visible Triplet (Couples to CH2)Broad Singlet (Exchange collapses coupling)
Resolution High (Separates H4/H6 clearly)Moderate (Concentration dependent)
Use Case Final Characterization, CoA GenerationQuick TLC-to-NMR check

Strategic Solvent Selection & Spectral Signature

Method A: The Gold Standard (DMSO-d6)

In DMSO-d6, the rate of proton exchange is slowed significantly. This allows for the observation of "through-bond" coupling between the hydroxyl proton and the methylene group, a key validator of the 2-hydroxymethyl moiety.

Expected Spectral Assignment (DMSO-d6, 400 MHz)

Note: Shifts are based on substituent additivity principles for aminopyridines.

PositionGroupShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Logic
H6 Ar-H7.85 – 7.95 Doublet (d)

Deshielded by adj. N and Cl.[1][2][3] Meta-coupling to H4.
H4 Ar-H7.15 – 7.25 Doublet (d)

Shielded by ortho -NH2. Meta-coupling to H6.
-NH2 Amine5.40 – 5.60 Singlet (s)-Broad but distinct. Integrates to 2H.
-OH Alcohol5.00 – 5.20 Triplet (t)

Critical: Couples to CH2 protons.
-CH2- Alkyl4.40 – 4.50 Doublet (d)

Split by OH. Collapses to singlet upon D2O shake.
Method B: The Rapid Check (CDCl3)

Chloroform is often used for reaction monitoring due to ease of evaporation. However, for this specific molecule, it fails to provide a "self-validating" spectrum. The acidic nature of CDCl3 (and trace HCl) often catalyzes proton exchange, broadening the -OH and -NH2 signals into the baseline.

Structural Logic & Assignment Diagram

The following diagram illustrates the specific coupling pathways used to confirm the regioisomer (distinguishing it from the 3-chloro-5-amino isomer).

G cluster_legend Validation Logic Molecule This compound H6 H6 Proton (Alpha to N, Ortho to Cl) ~7.9 ppm Molecule->H6 H4 H4 Proton (Ortho to NH2) ~7.2 ppm Molecule->H4 CH2 Methylene (-CH2-) ~4.5 ppm Molecule->CH2 OH Hydroxyl (-OH) ~5.1 ppm Molecule->OH Coupling Meta Coupling (4J ~ 2.0 Hz) H6->Coupling Coupling->H4 Vicinal Vicinal Coupling (3J ~ 5.5 Hz) *DMSO Only* CH2->Vicinal Vicinal->OH Validation If H4 is shielded (<7.3), NH2 is likely at Pos 3.

Caption: Structural assignment logic highlighting the critical meta-coupling between aromatic protons and the solvent-dependent vicinal coupling of the hydroxymethyl group.

Experimental Protocols

Protocol 1: The "Self-Validating" Characterization (DMSO-d6)

This protocol ensures that the exchangeable protons confirm the structure.

  • Sample Prep: Weigh 5–10 mg of the solid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (water peak at 3.33 ppm can obscure the CH2 region).

  • Dissolution: Vortex for 30 seconds. Ensure no suspended solids remain (Tyndall effect check).

  • Acquisition: Run standard proton sequence (16 scans,

    
     sec).
    
  • Validation Step (The D2O Shake):

    • After the initial scan, add 2 drops of

      
       to the NMR tube.
      
    • Shake and re-run the spectrum.

    • Pass Criteria: The -OH triplet (5.1 ppm) and -NH2 singlet (5.5 ppm) must disappear. The -CH2- doublet (4.5 ppm) must collapse into a sharp singlet .

Protocol 2: Impurity Profiling (Common Process Residuals)

Since this molecule is often synthesized via reduction of an ester or acid, common impurities include reducing agents or unreacted starting material.

ImpurityShift in DMSO-d6 (

)
MultiplicityOrigin
Water 3.33Broad sSolvent/Hygroscopic nature
Methanol 3.16 (Me), 4.01 (OH)s, broadRecrystallization solvent
Ethyl Acetate 1.99, 4.03, 1.17s, q, tExtraction solvent
Dichloromethane 5.76sExtraction solvent

Workflow Visualization

Workflow Start Crude Product Solvent Select Solvent Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO CDCl3 CDCl3 (Rapid Check) Solvent->CDCl3 Scan1 Acquire 1H NMR DMSO->Scan1 Check1 Check Solubility CDCl3->Check1 Check1->DMSO Insoluble Check1->Scan1 Soluble Analysis Analyze Regions: 1. Aromatic (7.0-8.0) 2. Exchangeable (5.0-6.0) Scan1->Analysis Decision Are OH/NH2 Visible? Analysis->Decision D2O Perform D2O Shake Decision->D2O Yes (DMSO) Final Valid Structure Decision->Final No (CDCl3/Rough) Collapse CH2 doublet -> Singlet? D2O->Collapse Collapse->Final Yes Fail Repurify / Dry Collapse->Fail No

Caption: Decision tree for solvent selection and validation of the hydroxymethyl group via deuterium exchange.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[5][6] Chem.1997 , 62, 7512–7515.[5]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard Reference for Substituent Additivity Rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for Aminopyridine shifts).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (3-Amino-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Amino-5-chloropyridin-2-yl)methanol (CAS: 1638767-59-5) acts as a functionalized pyridine scaffold in drug development. Its disposal requires strict adherence to halogenated organic waste protocols. Unlike simple organic waste, the presence of the chlorine atom at the 5-position necessitates high-temperature incineration (>1100°C) with flue gas scrubbing to prevent the formation of dioxins and release of hydrochloric acid.

Immediate Action Directive:

  • Primary Classification: Halogenated Organic Waste (Solid or Liquid).

  • Incompatibility: Do NOT mix with strong oxidizing agents or strong acids.

  • Disposal Method: High-temperature chemical incineration.

Chemical Identity & Hazard Matrix

Understanding the molecular structure is the first step in a self-validating safety system. The amino group confers basicity, while the halogen (chlorine) dictates the waste stream.

ParameterSpecificationOperational Implication
Chemical Name This compoundTarget compound
CAS Number 1638767-59-5 Use for waste labeling and inventory
Formula C₆H₇ClN₂ONitrogen/Chlorine content requires specific incineration
Physical State Solid (at Room Temp)Dust control measures required during weighing
GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationStandard PPE (Nitrile gloves, safety glasses, lab coat)
Acidity/Basicity Weak Base (Pyridine ring + Amine)Segregate from acids to prevent exothermic neutralization

Waste Segregation Logic

Effective disposal begins at the bench. You must segregate this compound based on its chemical reactivity to prevent "trash can chemistry" (unintended reactions in the waste container).

The Segregation Decision Tree
  • Why not General Organic Waste? General waste streams often go to fuel blending. Halogenated compounds cannot be used for standard fuel blending due to emission regulations.

  • Why not Aqueous Waste? Unless the compound is in a dilute aqueous buffer, it should not enter aqueous streams due to potential aquatic toxicity and resistance to biodegradation.

Compatibility Table
Waste StreamStatusRationale
Halogenated Organics COMPATIBLE Correct Stream. Designed for Cl/F/Br containing compounds.
Non-Halogenated OrganicsINCOMPATIBLE Contaminates the entire drum; renders it ineligible for fuel blending.
Oxidizing Acids (HNO₃)DANGEROUS Risk of nitration (exothermic) or fire.
Strong BasesCAUTIONGenerally compatible, but best to keep neutral.

Disposal Workflow & Decision Logic

The following diagram illustrates the operational workflow for disposing of this compound, ensuring compliance from the bench to the facility.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste Powder/Residue LiquidWaste Liquid/Solution StateCheck->LiquidWaste Reaction Mixture SolidBin Container: Wide-Mouth HDPE Label: 'Solid Halogenated Waste' SolidWaste->SolidBin Tagging Labeling: List CAS 1638767-59-5 Check 'Toxic' & 'Irritant' SolidBin->Tagging SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck HaloStream Stream: Halogenated Solvent Waste (Red Can/Jerrycan) SolventCheck->HaloStream Yes NonHaloStream Stream: Halogenated Solvent Waste (Even if solvent is non-halo, solute is halo) SolventCheck->NonHaloStream No (e.g., Methanol/Ethyl Acetate) HaloStream->Tagging NonHaloStream->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage Pickup EHS Pickup -> Incineration Storage->Pickup

Caption: Operational decision tree for segregating this compound waste based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Scenario: Expired inventory, weighing paper residues, or contaminated solid absorbents.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If generating dust, use a fume hood or N95 respirator.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solids.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the rigid container (Double-bagging technique).

  • Labeling:

    • Write the full chemical name: this compound.

    • Mark the hazard check-box: Toxic/Irritant .

    • CRITICAL: Ensure the container label explicitly states "Halogenated."

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Scenario: The compound is dissolved in a solvent (e.g., Dichloromethane, Methanol, DMSO).

  • Solvent Rule: Because the solute contains chlorine, the entire solution is treated as Halogenated Waste, even if the solvent itself (e.g., Methanol) is non-halogenated.

  • Container: Use a standard safety waste container (Jerrycan) made of HDPE or chemically resistant steel.

  • Pouring: Use a funnel to prevent spills. Perform this in a fume hood.

  • Rinsing: Triple rinse the original flask with a small amount of compatible solvent. Add the rinsate to the same waste container.

  • Incompatibility Check: Ensure no oxidizing acids (Nitric, Perchloric) are present in the waste container.

Protocol C: Spill Cleanup (Emergency Response)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don double nitrile gloves and a dust mask.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or a commercial spill pad.

  • Clean: Wipe the surface with a mild soap/water solution.

  • Dispose: Place all cleanup materials into the Solid Halogenated Waste bin.

Regulatory Framework & Compliance

US EPA (RCRA)

While this compound is not explicitly P-listed or U-listed by name, it must be managed as a hazardous waste due to its toxicity and flammability characteristics (if in solvent).

  • Generator Status: Ensure your facility tracks the weight of this waste toward your monthly generation limits.

  • Waste Code: If dissolved in spent halogenated solvents, codes F001/F002 may apply.[1][2] If pure, it is generally classified under "Toxic Organic Solids."

Incineration Requirement

The presence of the chlorine atom (Cl) and the nitrogen (N) in the pyridine ring requires incineration at facilities equipped with:

  • Secondary Combustion Chamber: To ensure complete destruction of the pyridine ring.

  • Acid Gas Scrubbers: To capture Hydrogen Chloride (HCl) gas generated during combustion.

  • NOx Control: To manage nitrogen oxides from the amine/pyridine groups.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound, CAS 1638767-59-5. Retrieved from

  • PubChem. (2023). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • Thermo Fisher Scientific. (2023). Chemical Resistance of Plastics (HDPE Compatibility). Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.